1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole

Vue d'ensemble

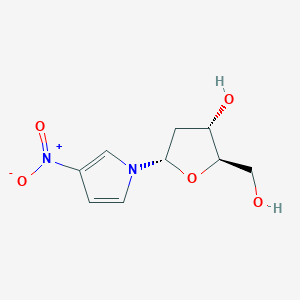

Description

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole is a synthetic nucleoside analog This compound is structurally characterized by a pyrrole ring substituted with a nitro group and a deoxyribose sugar moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole typically involves the glycosylation of a pyrrole precursor with a protected deoxyribose derivative. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation reaction. The deprotection of the sugar moiety is then carried out under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the product. The final compound is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophilic reagents such as halogens or nitrosonium ions can be used.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or enzymatic conditions using glycosidases.

Major Products

Reduction: 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-amino-1H-pyrrole.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Hydrolysis: Deoxyribose sugar and pyrrole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the presence of a nitro group attached to a pyrrole ring, which is further linked to a deoxyribose sugar. This unique structure confers specific reactivity and biological activity, making it an interesting subject for research.

Antitumor Activity

Research has indicated that 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole exhibits significant antitumor properties. Studies have shown that it can inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms. The compound's ability to mimic natural nucleosides allows it to be incorporated into DNA, leading to cytotoxic effects in rapidly dividing tumor cells .

Antiviral Properties

This compound has also been investigated for its antiviral potential. Its structural similarity to natural nucleosides enables it to act as an inhibitor of viral replication. Preliminary studies suggest efficacy against certain RNA viruses, making it a candidate for antiviral drug development .

Molecular Probes in Biochemical Research

Due to its fluorescent properties, this compound can be utilized as a molecular probe in nucleic acid research. It can be incorporated into oligonucleotides to study conformational changes and interactions with proteins or other nucleic acids. This application is particularly valuable in understanding the dynamics of DNA/RNA structures under various conditions .

Case Studies and Research Findings

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole involves its incorporation into DNA during replication. The presence of the nitro group can lead to the formation of DNA adducts, which interfere with DNA polymerase activity and result in the inhibition of DNA synthesis. This compound can also induce DNA strand breaks and trigger apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-amino-1H-pyrrole: A reduced form of the compound with an amino group instead of a nitro group.

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4-hydroxytetrahydro-2(1H)-pyrimidinone: A structurally similar nucleoside analog with a pyrimidinone ring.

Uniqueness

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form DNA adducts and induce apoptosis makes it a valuable tool in cancer research and therapeutic development.

Activité Biologique

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N₃O₅

- Molecular Weight : 227.20 g/mol

- IUPAC Name : this compound

The compound features a pyrrole ring, which is significant for its biological activity. Pyrrole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : The presence of the nitro group in the pyrrole structure enhances its ability to interact with microbial DNA, leading to inhibition of growth in various bacterial strains. Studies have shown that similar compounds can disrupt bacterial cell wall synthesis and DNA replication processes.

- Anticancer Properties : Research indicates that pyrrole derivatives can induce apoptosis in cancer cells by activating caspase pathways. This is particularly relevant in the context of drug-resistant cancer cells, where traditional therapies fail.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways, such as topoisomerases and kinases, which are crucial for cancer cell proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of pyrrole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be lower than those for standard antibiotics, suggesting potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

A series of tests on human breast cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability (IC50 values < 10 µM). The mechanism was linked to the activation of intrinsic apoptotic pathways, as evidenced by increased levels of cleaved caspases and PARP.

Propriétés

IUPAC Name |

(2R,3S,5S)-2-(hydroxymethyl)-5-(3-nitropyrrol-1-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-5-8-7(13)3-9(16-8)10-2-1-6(4-10)11(14)15/h1-2,4,7-9,12-13H,3,5H2/t7-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETFHJRYOTYZFD-YIZRAAEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=C2)[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC(=C2)[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935607 | |

| Record name | 1-(2-Deoxypentofuranosyl)-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157066-48-3 | |

| Record name | 3-Nitropyrrole 2'-deoxyribonucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157066483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.